p-Chlorobenzyl-p-chlorophenyl sulfoxide
Overview
Description
p-Chlorobenzyl-p-chlorophenyl sulfoxide is an organic compound with the molecular formula C13H10Cl2OS It is characterized by the presence of two chlorine atoms attached to benzene rings and a sulfoxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorobenzyl-p-chlorophenyl sulfoxide typically involves the oxidation of p-chlorobenzyl-p-chlorophenyl sulfide. Common oxidizing agents used in this process include hydrogen peroxide, sodium periodate, and m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the sulfoxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form the corresponding sulfone.
Reduction: The compound can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: p-Chlorobenzyl-p-chlorophenyl sulfone.
Reduction: p-Chlorobenzyl-p-chlorophenyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of sulfoxide chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p-Chlorobenzyl-p-chlorophenyl sulfoxide involves its interaction with molecular targets through its sulfoxide functional group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the compound’s activity. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
p-Chlorobenzyl-p-chlorophenyl sulfide: The precursor to the sulfoxide, differing by the oxidation state of the sulfur atom.
p-Chlorobenzyl-p-chlorophenyl sulfone: The fully oxidized form of the sulfoxide.
Other substituted benzyl phenyl sulfoxides: Compounds with different substituents on the benzene rings.
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfinylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2OS/c14-11-3-1-10(2-4-11)9-17(16)13-7-5-12(15)6-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAOLWSMWCAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042258 | |
Record name | p-Chlorobenzyl-p-chlorophenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7047-28-1 | |
Record name | p-Chlorobenzyl-p-chlorophenyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC221139 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Chlorobenzyl-p-chlorophenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-CHLOROBENZYL-P-CHLOROPHENYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DVU8XKP5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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